molecular formula C9H15N6O2+ B11516561 N-[(2Z)-3-(dimethylamino)-2-(3-nitro-1H-1,2,4-triazol-1-yl)prop-2-en-1-ylidene]-N-methylmethanaminium

N-[(2Z)-3-(dimethylamino)-2-(3-nitro-1H-1,2,4-triazol-1-yl)prop-2-en-1-ylidene]-N-methylmethanaminium

Cat. No.: B11516561
M. Wt: 239.25 g/mol
InChI Key: SYQFDVXJCKHGLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z)-3-(dimethylamino)-2-(3-nitro-1H-1,2,4-triazol-1-yl)prop-2-en-1-ylidene]-N-methylmethanaminium is a complex organic compound characterized by its unique structure, which includes a triazole ring and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(dimethylamino)-2-(3-nitro-1H-1,2,4-triazol-1-yl)prop-2-en-1-ylidene]-N-methylmethanaminium typically involves multiple steps, including the formation of the triazole ring and the introduction of the nitro group. Common synthetic routes may involve the use of reagents such as dimethylamine, nitroethane, and various catalysts under controlled conditions to ensure the desired configuration and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods are often employed to ensure the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(dimethylamino)-2-(3-nitro-1H-1,2,4-triazol-1-yl)prop-2-en-1-ylidene]-N-methylmethanaminium can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative, while substitution reactions may introduce various functional groups onto the triazole ring.

Scientific Research Applications

N-[(2Z)-3-(dimethylamino)-2-(3-nitro-1H-1,2,4-triazol-1-yl)prop-2-en-1-ylidene]-N-methylmethanaminium has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(dimethylamino)-2-(3-nitro-1H-1,2,4-triazol-1-yl)prop-2-en-1-ylidene]-N-methylmethanaminium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro group and triazole ring play crucial roles in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2Z)-3-(dimethylamino)-2-(3-nitro-1H-1,2,4-triazol-1-yl)prop-2-en-1-ylidene]-N-methylmethanaminium is unique due to its combination of a triazole ring and a nitro group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H15N6O2+

Molecular Weight

239.25 g/mol

IUPAC Name

[(Z)-3-(dimethylamino)-2-(3-nitro-1,2,4-triazol-1-yl)prop-2-enylidene]-dimethylazanium

InChI

InChI=1S/C9H15N6O2/c1-12(2)5-8(6-13(3)4)14-7-10-9(11-14)15(16)17/h5-7H,1-4H3/q+1

InChI Key

SYQFDVXJCKHGLJ-UHFFFAOYSA-N

Isomeric SMILES

CN(C)/C=C(/C=[N+](C)C)\N1C=NC(=N1)[N+](=O)[O-]

Canonical SMILES

CN(C)C=C(C=[N+](C)C)N1C=NC(=N1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.